molecular formula C23H23ClFN3O4S B2370489 methyl 6-(4-(2-chlorophenyl)piperazin-1-yl)-4-cyclopropyl-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide CAS No. 1115889-56-9

methyl 6-(4-(2-chlorophenyl)piperazin-1-yl)-4-cyclopropyl-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide

Cat. No. B2370489
CAS RN: 1115889-56-9
M. Wt: 491.96
InChI Key: XKIBNVRLUDPCQS-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

Without experimental data, the physical and chemical properties of this compound can only be predicted. It is likely to be a solid at room temperature, given its molecular structure. Its solubility would depend on the solvent used .

Scientific Research Applications

Synthesis and Biological Activity

The compound's structure shares similarity with various synthesized compounds that have been explored for their antimicrobial and antibacterial activities. For example, a study on the synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones demonstrates the potential of related structures for antimicrobial applications. These compounds were synthesized from a lead molecule, highlighting the relevance of fluoroquinolone structures in developing antimicrobial agents (Patel & Patel, 2010).

Chemical Constitution and Activity

Another research avenue involves the preparation of substituted phenothiazines and analogous compounds, indicating a broad interest in the synthesis of complex molecules for potential therapeutic uses. This line of research contributes to understanding the chemical constitution and potential biological activities of novel compounds (Cymerman‐Craig, Rogers, & Tate, 1956).

Photostability and Photodegradation

Research on the photochemistry of related quinolone compounds in aqueous solutions reveals insights into their photostability and potential photodegradation pathways. These studies are crucial for understanding the behavior of these compounds under light exposure, which is vital for their application and stability in various contexts (Mella, Fasani, & Albini, 2001).

Electrochemical Studies

Electrochemical studies of related compounds, including their synthetic precursors, provide valuable information on their redox behavior, which is essential for understanding their reactivity and potential applications in medicinal chemistry and beyond (Srinivasu, Kumar, Ramachandraiah, & Reddy, 1999).

Future Directions

Given the presence of a piperazine ring, this compound could potentially be explored for pharmaceutical applications. Further studies could include the synthesis of analogs, biological testing, and detailed mechanism of action studies .

properties

IUPAC Name

methyl 6-[4-(2-chlorophenyl)piperazin-1-yl]-4-cyclopropyl-7-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClFN3O4S/c1-32-23(29)22-14-28(15-6-7-15)20-13-19(17(25)12-21(20)33(22,30)31)27-10-8-26(9-11-27)18-5-3-2-4-16(18)24/h2-5,12-15H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIBNVRLUDPCQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=C(S1(=O)=O)C=C(C(=C2)N3CCN(CC3)C4=CC=CC=C4Cl)F)C5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClFN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-(4-(2-chlorophenyl)piperazin-1-yl)-4-cyclopropyl-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide

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